Differential Apoptosis Induction in Soft-Tissue Sarcoma: Dehydrocostus Lactone vs. Costunolide
In a direct comparative study on three soft-tissue sarcoma cell lines (liposarcoma, synovial sarcoma, and malignant fibrous histiocytoma), dehydrocostus lactone (DCL) and costunolide exhibited comparable inhibition of cell viability with IC₅₀ values ranging from 6.2 to 9.8 µg/mL for both compounds. However, only DCL caused a significant reduction of cells in the G₁ phase with concomitant accumulation in S and G₂/M phases, and induced marked increases in caspase 3/7 activity, cleaved caspase-3, and cleaved PARP. Costunolide-treated cells showed no cell-cycle perturbation and minimal caspase activation [1]. This demonstrates that equivalent growth inhibition does not predict equivalent death mechanisms, making DCL the compound of choice for experiments requiring apoptosis-dependent endpoints.
| Evidence Dimension | Cell-cycle arrest and apoptosis induction |
|---|---|
| Target Compound Data | G₁ reduction; S/G₂-M increase; enhanced caspase 3/7, cleaved caspase-3 and PARP at 24/48 h |
| Comparator Or Baseline | Costunolide: no G₁ reduction, minimal caspase 3/7 activity, low cleaved caspase-3 |
| Quantified Difference | Qualitative mechanistic divergence despite similar IC₅₀ (6.2–9.8 µg/mL for both) |
| Conditions | Liposarcoma, synovial sarcoma, and malignant fibrous histiocytoma cell lines; 24–48 h treatment |
Why This Matters
Procurement for apoptosis-focused cancer research must select DCL over costunolide; otherwise, the cellular death mechanism is absent.
- [1] Kretschmer, N., Rinner, B., Stuendl, N., Lohberger, B., Leithner, A., Kunert, O., & Bauer, R. (2012). Effect of costunolide and dehydrocostus lactone on cell cycle, apoptosis, and ABC transporter expression in human soft tissue sarcoma cells. Planta Medica, 78(16), 1749–1756. View Source
